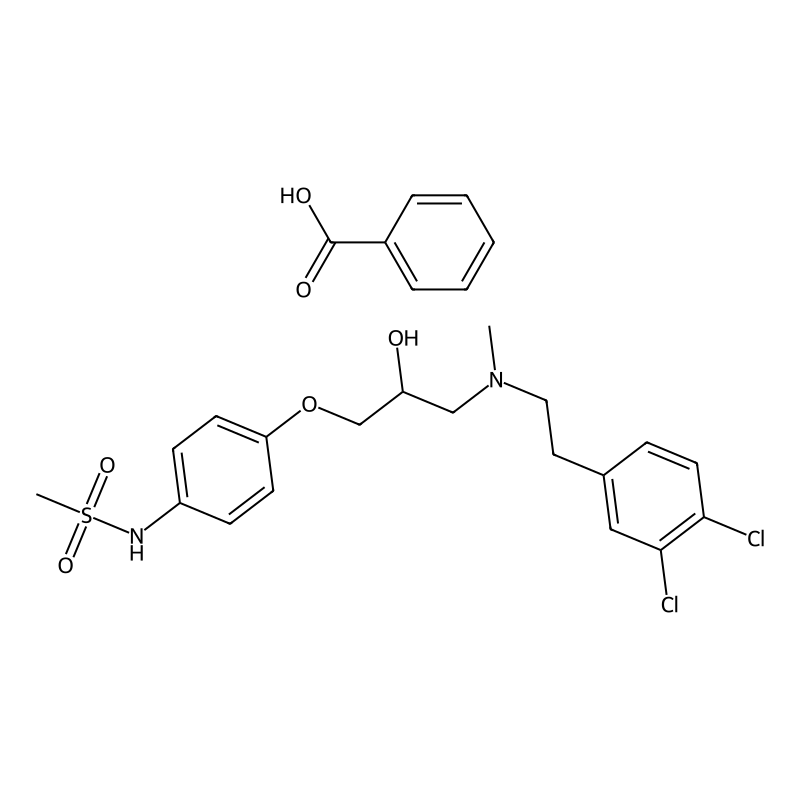

Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1) is a complex organic compound characterized by its unique structural features. This compound consists of a methanesulfonamide moiety linked to a benzoate group, which is further substituted with a 4-phenyl functional group. The presence of the dichlorophenyl and methylamino groups enhances its biological activity and potential applications in medicinal chemistry.

Due to the lack of information on the origin and purpose of this compound, there are no details available about its mechanism of action in biological systems or interaction with other compounds.

- Potential skin and eye irritation due to the amine group.

- Suspected endocrine disruption due to the presence of aromatic rings (needs further investigation).

The chemical behavior of methanesulfonamide can be influenced by its functional groups. Notably, it can undergo various reactions:

- Hydroxyl Radical Reaction: Methanesulfonamide reacts with hydroxyl radicals to form N-centered radicals, which can lead to further atmospheric degradation products like sulfur dioxide and carbon monoxide .

- Reactivity with Thionyl Chloride: It can react with thionyl chloride and other reagents to form sulfonamide derivatives, which are useful in pharmaceutical synthesis .

Methanesulfonamide derivatives have been studied for their biological properties, particularly as anti-inflammatory agents. Research indicates that these compounds selectively inhibit cyclooxygenase-2 (COX-2) enzymes while sparing COX-1, thus potentially reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs . The presence of specific substituents in the methanesulfonamide structure enhances its binding affinity and selectivity towards COX-2.

Synthesis of methanesulfonamide derivatives typically involves:

- Reaction of Methanesulfonic Acid: This method involves the reaction of methanesulfonic acid with amines or alcohols under controlled conditions to yield various sulfonamide derivatives.

- Functional Group Modifications: The introduction of substituents such as dichlorophenyl and hydroxypropoxy groups can be achieved through nucleophilic substitution or coupling reactions.

These synthetic pathways allow for the customization of the compound's properties for specific applications in medicinal chemistry.

Methanesulfonamide and its derivatives find applications in various fields:

- Pharmaceuticals: They are utilized in the development of anti-inflammatory drugs due to their selective inhibition of COX-2 enzymes.

- Organic Synthesis: Methanesulfonamide serves as a versatile reagent in organic synthesis, facilitating the formation of nitrogen-containing compounds.

- Biological Studies: It is employed in studies assessing binding affinities in protein-ligand interactions, aiding drug design processes.

Interaction studies involving methanesulfonamide focus on its binding mechanisms with biological targets. These studies often utilize molecular docking simulations to predict how modifications to the methanesulfonamide structure influence its interaction with enzymes like COX-2. Such analyses help in optimizing lead compounds for better efficacy and safety profiles in drug development.

Several compounds share structural similarities with methanesulfonamide, each exhibiting unique properties and applications. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Sulfamethoxazole | Sulfanilamide derivative | Antibacterial activity; used in combination therapies |

| Acetazolamide | Sulfonamide derivative with a carbonic anhydrase inhibitor | Used for glaucoma and altitude sickness |

| Benzenesulfonamide | Simple sulfonamide structure | Basic sulfonamide used as a building block |

Methanesulfonamide stands out due to its specific substituents that enhance its biological activity, particularly against inflammatory pathways, distinguishing it from other sulfonamides that may lack such selectivity.